4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol
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Overview
Description
4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol is a complex organic compound with a unique structure that includes multiple functional groups such as chloro, dichlorophenyl, benzoxazolyl, imino, methyl, and nitrophenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol typically involves a multi-step process. One common method includes the condensation reaction of 2,4-dichloroaniline with salicylaldehyde in the presence of glacial acetic acid as a catalyst . The reaction mixture is refluxed for several hours to ensure complete reaction and formation of the desired Schiff base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro and dichlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential anticancer activity and as a component in drug design.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating biological processes. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: Similar structure but lacks the nitro and methyl groups.
4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: Similar structure but lacks the nitro group.
Uniqueness
The presence of multiple functional groups in 4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol makes it unique compared to similar compounds
Properties
Molecular Formula |
C22H14Cl3N3O4 |
---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
4-chloro-2-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-3,5-dimethyl-6-nitrophenol |
InChI |
InChI=1S/C22H14Cl3N3O4/c1-10-15(21(29)20(28(30)31)11(2)19(10)25)9-26-13-4-6-18-17(8-13)27-22(32-18)14-5-3-12(23)7-16(14)24/h3-9,29H,1-2H3 |
InChI Key |
FISKMAZSDNWCRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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